5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC16186384
Molecular Formula: C14H14O3S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14O3S |
|---|---|
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | 5-[4-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C14H14O3S/c1-16-14(17-2)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9,14H,1-2H3 |
| Standard InChI Key | LFEWBTQIGATHPR-UHFFFAOYSA-N |
| Canonical SMILES | COC(C1=CC=C(C=C1)C2=CC=C(S2)C=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a carbaldehyde group and at the 5-position with a 4-(dimethoxymethyl)phenyl group. The dimethoxymethyl moiety introduces steric bulk and electron-donating effects, which influence both reactivity and intermolecular interactions. The IUPAC name is 5-[4-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde, reflecting its substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄O₃S |
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | 5-[4-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde |
| Functional Groups | Aldehyde, thiophene, dimethoxymethyl |
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-(4-(dimethoxymethyl)phenyl)thiophene-2-carbaldehyde typically involves a Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the dimethoxymethylphenyl group to the thiophene core. A representative method, adapted from analogous compounds, proceeds as follows :
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Preparation of 3-(Dimethoxymethyl)benzaldehyde:
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Benzaldehyde derivatives are protected as acetals using methanol and acidic conditions.
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Coupling with Thiophene-2-carbaldehyde:
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A palladium-catalyzed cross-coupling reaction links the dimethoxymethylphenyl boronic acid to bromothiophene-2-carbaldehyde.
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Deprotection and Purification:
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Acidic hydrolysis removes protecting groups, yielding the final aldehyde.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂, 0–25°C | 65–70% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80–85% |
| Deprotection | HCl (1M), acetone, RT | 95% |
Challenges in Synthesis
The dimethoxymethyl group’s steric hindrance can reduce coupling efficiency, necessitating optimized catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) . Side reactions, such as over-oxidation of the aldehyde, are mitigated by using mild deprotection conditions.
Chemical Reactivity and Functionalization
Aldehyde Group Reactivity
The carbaldehyde moiety participates in nucleophilic additions (e.g., forming imines with amines) and condensation reactions (e.g., Knoevenagel reactions). For example, reaction with 2-thioxoimidazolidin-4-one yields arylidene derivatives, which are bioactive scaffolds :
Thiophene Ring Modifications
The thiophene’s aromaticity allows for electrophilic substitution at the 4-position. Bromination or nitration introduces handles for further functionalization, though the dimethoxymethyl group directs substitution patterns.
Applications in Materials Science and Pharmaceuticals
Organic Electronics
Thiophene aldehydes are precursors for conductive polymers and covalent organic frameworks (COFs). The dimethoxymethyl group enhances solubility in organic solvents, facilitating thin-film processing. Analogous compounds, like 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, are used in two-photon fluorescent probes for bioimaging .
Table 3: Bioactivity of Analogous Compounds
| Compound Class | Target | IC₅₀/EC₅₀ | Citation |
|---|---|---|---|
| 5-Arylidene-2-thioxoimidazolidin-4-ones | Perforin | 0.64 μM | |
| Triphenylamine-thiophene aldehydes | Mitochondrial probes | N/A |
Future Directions
Further research should prioritize:
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Catalyst Development for efficient large-scale synthesis.
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Electrochemical Studies to quantify charge transport properties.
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In Vivo Testing of derivatives for immunomodulatory effects.
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